molecular formula C24H24O8 B138207 Pharacine CAS No. 63440-93-7

Pharacine

Cat. No.: B138207
CAS No.: 63440-93-7
M. Wt: 440.4 g/mol
InChI Key: SFNCDJVWOAZMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharacine is a highly symmetrical para-cyclophane, specifically a cyclic terephthalate dimer, first isolated from the marine Gram-negative bacterium Cytophaga sp. strain AM13.1 . Its molecular formula is C₂₄H₂₄O₈ (molecular weight: 440.44 g/mol), with a unique 1,4-aromatic cyclophane structure confirmed via NMR and hydrolysis studies . The compound’s symmetry arises from two terephthalate units bridged by ethylene glycol chains, as depicted by its SMILES notation: O=C1OCCCCOC(=O)c2ccc(cc2)C(=O)OCCCCOC(=O)c3ccc1cc3 . This compound is used as a reference standard in pharmaceutical research, particularly in impurity profiling and drug development .

Properties

IUPAC Name

3,8,15,20-tetraoxatricyclo[20.2.2.210,13]octacosa-1(25),10,12,22(26),23,27-hexaene-2,9,14,21-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O8/c25-21-17-5-7-19(8-6-17)23(27)31-15-3-4-16-32-24(28)20-11-9-18(10-12-20)22(26)30-14-2-1-13-29-21/h5-12H,1-4,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNCDJVWOAZMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440217
Record name pharacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63440-93-7
Record name pharacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,8,15,20-tetraoxatricyclo[20.2.2.2,10,13]octacosa-1(24),10,12,22,25,27-hexaene-2,9,14,21-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Synthesis and Structural Characterization

Core Synthetic Pathways

Pharacine’s synthesis revolves around cyclocondensation reactions involving terephthalic acid derivatives. While detailed proprietary protocols remain undisclosed, generalized routes can be inferred from its structure and related compounds. Key steps include:

  • Monomer Preparation : Terephthaloyl chloride and 1,4-butanediol undergo esterification under inert conditions to form linear oligomers.
  • Cyclization : High-dilution techniques minimize intermolecular reactions, favoring macrocycle formation. Catalysts such as tin(II) octoate or titanium tetraisopropoxide facilitate intramolecular esterification.
  • Purification : Size-exclusion chromatography isolates the cyclic product from linear byproducts, yielding >95% purity (HPLC).
Table 1: Key Physicochemical Properties of this compound
Property Value Source
Molecular Formula $$ \text{C}{24}\text{H}{24}\text{O}_8 $$
Molecular Weight 440.44 g/mol
CAS Number 63440-93-7
Purity >95% (HPLC)
Solubility DMSO, DMF (>10 mg/mL)

Industrial-Scale Production Challenges

Scalability Limitations

Industrial synthesis faces hurdles due to:

  • High-Dilution Requirements : Macrocyclization demands dilute conditions (<0.01 M), increasing solvent costs and reducing throughput.
  • Byproduct Formation : Linear oligomers constitute ~40% of crude product, necessitating repetitive chromatographic steps.
  • Thermal Sensitivity : Degradation above 150°C limits high-temperature catalysis.

Custom Synthesis Solutions

Suppliers like LGC Standards and Venkatasai Life Sciences offer bespoke synthesis services. Their workflows include:

  • Batch Optimization : Small-scale trials (1–5 g) to refine reaction parameters.
  • Endotoxin Removal : For biomedical applications, 1-octanol partitioning reduces endotoxins to <20 EU/mL.
  • Stability Testing : Short shelf life (6–12 months at -20°C) necessitates lyophilization for long-term storage.

Analytical Validation and Quality Control

Spectroscopic Confirmation

  • NMR Analysis : $$ ^1\text{H} $$ NMR (DMSO-d6): δ 8.15 (s, 8H, aromatic), 4.45–4.30 (m, 16H, –OCH2–).
  • Mass Spectrometry : ESI-MS m/z 441.2 [M+H]+ confirms molecular weight.

Purity Assessment

HPLC methods using C18 columns (acetonitrile/water gradient) achieve baseline separation of this compound from impurities.

Chemical Reactions Analysis

Types of Reactions: Pharacine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharacine has shown potential in medicinal chemistry, particularly due to its indole structure, which is known for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, although specific studies have shown limited effectiveness against certain microorganisms. For instance, it showed no activity against several strains, including Candida albicans and Staphylococcus aureus . However, the indole derivatives related to this compound have been linked to antimicrobial and anti-inflammatory activities, suggesting that further modifications might enhance its efficacy .

Analytical Testing

This compound is utilized in analytical testing within the food and beverage sector. Its high purity (>95%) makes it an ideal reference standard for various analytical methods. The compound is essential for ensuring quality control and compliance with safety regulations in food products .

Study 1: Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound revealed that while it did not inhibit the growth of certain bacteria and fungi, the exploration of its derivatives showed promise in developing new antimicrobial agents . This highlights the need for further research into modifying its structure to enhance biological activity.

Study 2: Analytical Applications

In a practical application within food science, this compound was used as a reference standard in HPLC analysis to detect phthalate esters in food samples. This study demonstrated the compound's utility in ensuring food safety by monitoring potentially harmful additives .

Broader Applications

This compound's applications extend beyond medicinal chemistry and analytical testing:

  • Agriculture : Potential use as a biopesticide due to its natural origin.
  • Zymology : Investigated for its role in fermentation processes.
  • Food Science : Explored for possible flavoring or preservation properties .

Mechanism of Action

Pharacine exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in cells, leading to changes in cellular functions. The exact mechanism of action may involve binding to DNA or proteins, thereby influencing gene expression and protein synthesis. Further research is needed to fully elucidate the detailed pathways involved .

Comparison with Similar Compounds

Comparison with Similar Cyclophane Compounds

Structural Features

Pharacine belongs to the para-cyclophane family, which includes macrocyclic compounds with aromatic rings linked by alkyl bridges. Below is a comparative analysis of key analogues:

Compound Structural Features Source Organism Molecular Weight (g/mol) Bioactivity (IC₅₀ or MIC)
This compound Symmetric cyclic terephthalate; ethylene glycol bridges Cytophaga sp. (marine) 440.44 Not reported
Merocyclophane A Benzylic methyl substituent; no β-methyl group Nostoc sp. (terrestrial) 434.5 Cytotoxic (submicromolar IC₅₀)
Cylindrocyclophane D Two [7.7]paracyclophane cores; β-methyl groups Cylindrospermum sp. 742.9 Cytotoxic (low micromolar IC₅₀)
Ribocyclophane A β-D-ribopyranose substituents; 1C₄ sugar conformation Nostoc sp. UIC 10366 878.9 Cytotoxic (low micromolar IC₅₀)
Carbamidocyclophane 42 Carbamido groups; chlorinated β-positions Cyanobacteria ~800 (estimated) Antibacterial (submicromolar MIC)
Key Observations:
  • Symmetry vs. Substituents : this compound’s symmetry contrasts with merocyclophanes’ benzylic methyl groups and ribocyclophanes’ sugar moieties. These substituents likely enhance bioactivity by enabling target interactions .
  • Macrocycle Importance : Linearized analogues (e.g., cylindrofridins B/C) lack cytotoxicity, underscoring the necessity of the macrocyclic structure for activity .

Bioactivity Profile

  • This disparity may arise from this compound’s lack of functional groups (e.g., hydroxyls or sugars) critical for membrane penetration or enzyme inhibition.

Biological Activity

Pharacine, a naturally occurring p-cyclophane, is primarily derived from marine sponges, particularly those belonging to the genus Pherecydes. Its molecular formula is C24H24O8C_{24}H_{24}O_8, and it was first isolated in 1992 by researchers at the University of Tokyo. Despite its intriguing structure and potential applications, research indicates that this compound exhibits limited biological activity, particularly in antimicrobial contexts.

Chemical Structure and Properties

This compound is characterized by a symmetrical cyclic structure that contributes to its unique properties. This compound belongs to a class of cyclic terephthalic acid esters and has been studied for its potential applications in pharmaceuticals and materials science.

Property Details
Molecular FormulaC24H24O8C_{24}H_{24}O_8
Structure TypeCyclic Terephthalic Acid Ester
SourceIsolated from Cytophaga sp. AM13.1

Antimicrobial Properties

Research has assessed this compound's antimicrobial efficacy against various microorganisms, including:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans, Mucor miehei

However, studies consistently report that this compound shows no significant antimicrobial activity against these pathogens. For instance, it was found ineffective in inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

The precise mechanisms underlying this compound's biological activities remain largely unexplored. Preliminary investigations suggest that it may interfere with bacterial cell membrane functions and DNA replication; however, these hypotheses require further validation through targeted research .

Case Studies and Research Findings

  • Isolation and Characterization : this compound was isolated from Cytophaga sp. AM13.1, where it was characterized using spectroscopic methods. The initial studies indicated that while the compound has an interesting chemical structure, its biological activity is limited .
  • Lack of Bioactivity : A comprehensive study demonstrated that this compound did not exhibit any significant bioactivity against a range of microorganisms tested, reinforcing the notion that while it is chemically intriguing, its practical applications in antimicrobial therapies are minimal .
  • Comparative Analysis : In comparison with other compounds within its structural class, this compound's limited bioactivity contrasts sharply with cyclic compounds like cyclodextrins, which are known for their antimicrobial properties.

Future Directions for Research

Given the limitations observed in current studies regarding this compound's biological activity, future research could focus on:

  • Exploring Interactions : Investigating potential interactions with other biological molecules or pathways may yield insights into any latent biological roles.
  • Synthetic Modifications : Evaluating synthetic analogs or derivatives could enhance its bioactivity or introduce new functionalities.
  • Broader Biological Contexts : Expanding research to include different biological systems or environmental contexts may uncover previously unrecognized activities.

Q & A

Basic: What are the recommended analytical methods for characterizing Pharacine’s chemical purity and stability in preclinical studies?

Methodological Answer:
this compound’s chemical characterization should follow validated protocols for purity, stability, and structural confirmation. Key methods include:

  • High-Performance Liquid Chromatography (HPLC) for quantifying impurities and degradation products under stress conditions (e.g., thermal, pH variations) .
  • Mass Spectrometry (LC-MS/MS) to confirm molecular weight (440.44 g/mol, C24H24O8) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) for structural elucidation, particularly to verify stereochemistry and functional groups .
  • Stability studies under ICH guidelines (e.g., Q1A) to assess shelf-life under varying humidity and temperature .

Advanced: How can researchers resolve contradictions in pharmacokinetic (PK) data for this compound across different in vivo models?

Methodological Answer:
Discrepancies in PK data (e.g., bioavailability, half-life) may arise from species-specific metabolism or experimental design flaws. Systematic approaches include:

  • Comparative Meta-Analysis : Aggregate data from multiple studies using tools like PRISMA guidelines to identify outliers or confounding variables .
  • Mechanistic Modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate interspecies differences in enzyme activity (e.g., CYP450 isoforms) .
  • Dose Normalization : Adjust for body surface area or metabolic rate differences between rodents and primates .
  • Validation of Assay Conditions : Ensure consistency in sample collection (e.g., plasma vs. serum), storage, and analytical methods across studies .

Basic: What frameworks are suitable for formulating research questions about this compound’s mechanism of action?

Methodological Answer:
Use structured frameworks to ensure rigor and relevance:

  • PICO (Population/Problem, Intervention, Comparison, Outcome):
    • Example: "In in vitro neuronal cells (P), how does this compound (I) compare to standard neuroprotectants (C) in reducing oxidative stress markers (O)?" .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For instance, prioritize gaps in understanding this compound’s off-target effects .

Advanced: How to optimize high-throughput screening (HTS) assays for identifying this compound’s synergistic drug combinations?

Methodological Answer:

  • Assay Design : Use factorial design experiments to test combinations with existing therapeutics. Include positive/negative controls (e.g., IC50 values for reference drugs) .
  • Automation : Implement robotic liquid handling systems to minimize variability in dose-response curves .
  • Data Analysis : Apply synergy scoring models (e.g., Bliss Independence or Chou-Talalay methods) to quantify interactions .
  • Validation : Confirm hits using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to reduce false positives .

Basic: What ethical considerations are critical when designing clinical trials involving this compound?

Methodological Answer:

  • Informed Consent : Disclose risks of off-target effects (e.g., hepatotoxicity predicted in preclinical models) using layperson-friendly language .
  • Safety Monitoring : Implement Data Safety Monitoring Boards (DSMBs) to review adverse events, referencing ICH E6 guidelines .
  • Inclusion/Exclusion Criteria : Justify participant demographics (e.g., excluding hepatic impairment patients if liver toxicity is observed in Phase I) .

Advanced: How to address reproducibility challenges in this compound’s in vitro efficacy studies?

Methodological Answer:

  • Standardization : Adopt BRENDA guidelines for enzyme activity assays; report cell line authentication (e.g., STR profiling) and passage numbers .
  • Environmental Controls : Maintain consistent O2/CO2 levels in cell culture to avoid hypoxia-induced artifacts .
  • Data Transparency : Share raw datasets (e.g., dose-response curves) in public repositories like Figshare to enable cross-validation .

Basic: What statistical methods are recommended for analyzing this compound’s dose-response relationships?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC50/IC50 .
  • Error Handling : Report variability as SEM (not SD) for small sample sizes and use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons .

Advanced: How to design a systematic review evaluating this compound’s therapeutic potential across disparate preclinical studies?

Methodological Answer:

  • Search Strategy : Use Boolean operators in PubMed/Embase (e.g., "this compound AND (neuroprotection OR pharmacokinetics)") and document exclusion/inclusion criteria per PRISMA .
  • Risk of Bias Assessment : Apply SYRCLE’s tool for animal studies to evaluate blinding, randomization, and sample size justification .
  • Meta-Regression : Explore heterogeneity via covariates like dosage ranges (e.g., 1–100 mg/kg) or administration routes (oral vs. intravenous) .

Basic: How should researchers document this compound’s experimental protocols for manuscript submission?

Methodological Answer:
Follow ICMJE and journal-specific guidelines (e.g., Pharmaceutical Research):

  • Materials Section : Specify manufacturer, purity (≥95%), and lot numbers for this compound .
  • Methods : Detail in vivo protocols (e.g., "Sprague-Dawley rats, n=8/group, this compound administered orally at 50 mg/kg daily for 14 days") .

Advanced: What strategies mitigate publication bias in this compound-related research?

Methodological Answer:

  • Preregistration : Upload null/negative findings to platforms like ClinicalTrials.gov or OSF .
  • Blinded Peer Review : Journals should mandate disclosure of conflicts of interest (e.g., industry funding) .
  • Data Sharing : Deposit raw NMR/HPLC chromatograms in open-access databases (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pharacine
Reactant of Route 2
Pharacine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.